molecular formula C10H14O B2958183 Dispiro[3.0.35.14]nonane-7-carbaldehyde CAS No. 2416229-79-1

Dispiro[3.0.35.14]nonane-7-carbaldehyde

Cat. No.: B2958183
CAS No.: 2416229-79-1
M. Wt: 150.221
InChI Key: CXGDYGUQIPRWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[303514]nonane-7-carbaldehyde is a complex organic compound characterized by its unique structure, which includes multiple rings and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dispiro[3.0.35.14]nonane-7-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of linear precursors followed by selective functionalization to introduce the aldehyde group. Reaction conditions often require the use of strong bases or acids, and careful control of temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dispiro[3.0.35.14]nonane-7-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

  • Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Dispiro[3.0.35.14]nonane-7-carbaldehyde has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new bioactive molecules.

  • Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which Dispiro[3.0.35.14]nonane-7-carbaldehyde exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Dispiro[3.0.35.14]nonane-7-carbaldehyde is unique due to its intricate structure, which allows for a wide range of chemical transformations. Similar compounds include:

  • Spiro[3.0.35.14]nonane-7-carbaldehyde: A structural isomer with a different arrangement of rings.

  • Dispiro[3.0.35.14]nonane-9-carbaldehyde: Another variant with the aldehyde group at a different position.

These compounds share similarities in their core structure but differ in their functional groups and reactivity profiles, highlighting the uniqueness of this compound.

Properties

IUPAC Name

dispiro[3.0.35.14]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-6-8-4-10(5-8)7-9(10)2-1-3-9/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGDYGUQIPRWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC23CC(C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.